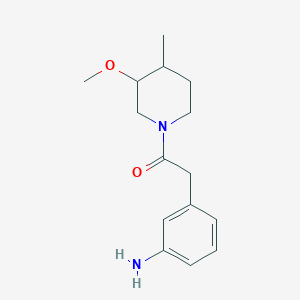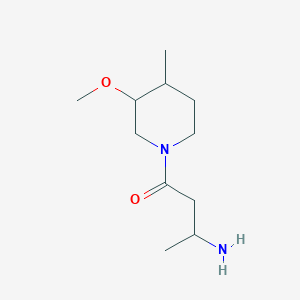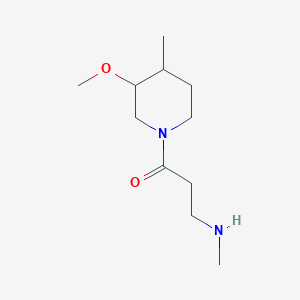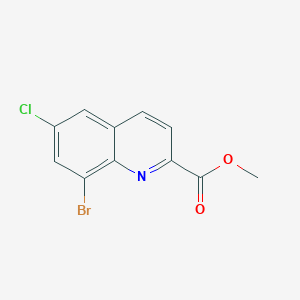
Methyl 8-bromo-6-chloroquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-bromo-6-chloroquinoline-2-carboxylate (BCQ) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BCQ is a quinoline derivative that has been shown to possess a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of Methyl 8-bromo-6-chloroquinoline-2-carboxylate is not fully understood, but it is believed to involve the inhibition of heme detoxification in the malaria parasite. Heme is a toxic byproduct of hemoglobin breakdown in the parasite, and the parasite relies on a detoxification pathway to convert heme into a non-toxic form. Methyl 8-bromo-6-chloroquinoline-2-carboxylate is believed to interfere with this pathway, leading to the accumulation of toxic heme and ultimately the death of the parasite.
Biochemical and Physiological Effects:
Methyl 8-bromo-6-chloroquinoline-2-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its antimalarial, anticancer, and antimicrobial properties, Methyl 8-bromo-6-chloroquinoline-2-carboxylate has also been shown to possess anti-inflammatory and analgesic activities. These properties make it a promising candidate for the development of new drugs for the treatment of a wide range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 8-bromo-6-chloroquinoline-2-carboxylate is its potent antimalarial activity, which makes it a promising candidate for the development of new antimalarial drugs. However, Methyl 8-bromo-6-chloroquinoline-2-carboxylate also has some limitations for lab experiments. For example, it has relatively low solubility in water, which can make it difficult to work with in some experimental settings. In addition, the synthesis of Methyl 8-bromo-6-chloroquinoline-2-carboxylate can be challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
There are a number of potential future directions for research on Methyl 8-bromo-6-chloroquinoline-2-carboxylate. One promising area of research is the development of new antimalarial drugs based on the structure of Methyl 8-bromo-6-chloroquinoline-2-carboxylate. Another area of research is the investigation of the anticancer and antimicrobial properties of Methyl 8-bromo-6-chloroquinoline-2-carboxylate, which could lead to the development of new drugs in these areas. Finally, the biochemical and physiological effects of Methyl 8-bromo-6-chloroquinoline-2-carboxylate could be further explored to better understand its potential applications in the treatment of a wide range of diseases.
Synthesemethoden
The synthesis of Methyl 8-bromo-6-chloroquinoline-2-carboxylate involves the reaction of 6-chloro-8-bromoquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure Methyl 8-bromo-6-chloroquinoline-2-carboxylate. The yield of Methyl 8-bromo-6-chloroquinoline-2-carboxylate is typically around 70%.
Wissenschaftliche Forschungsanwendungen
Methyl 8-bromo-6-chloroquinoline-2-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of Methyl 8-bromo-6-chloroquinoline-2-carboxylate is as an antimalarial drug. Methyl 8-bromo-6-chloroquinoline-2-carboxylate has been shown to possess potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, Methyl 8-bromo-6-chloroquinoline-2-carboxylate has also been shown to possess anticancer and antimicrobial properties, making it a promising candidate for the development of new drugs in these areas.
Eigenschaften
IUPAC Name |
methyl 8-bromo-6-chloroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-3-2-6-4-7(13)5-8(12)10(6)14-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQSTGSIZJLGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1592365-72-4 |
Source


|
| Record name | methyl 8-bromo-6-chloroquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)
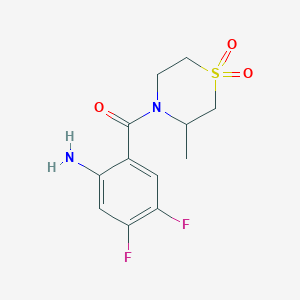
![1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B6628112.png)
![2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide](/img/structure/B6628116.png)
![2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B6628118.png)
![2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6628125.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)
![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6628147.png)
![5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B6628152.png)
![[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6628165.png)
![(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid](/img/structure/B6628170.png)
